2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(12-4-2-1-3-5-12)18-9-6-13(11-18)20-14-10-16-7-8-17-14/h1-2,7-8,10,12-13H,3-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMBBFJUSJXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves the reaction of cyclohex-3-en-1-yl bromide with 3-(pyrazin-2-yloxy)pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexene ring.
Reduction: Reduced cyclohexane derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of high-performance materials and polymers
Mechanism of Action
The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazine Derivatives
Key Observations :
- Substituent Polarity : Sulfonamide groups (e.g., in ) enhance water solubility, whereas cyclohexene (target compound) and pyrrole-carbonyl groups increase hydrophobicity.
- Synthetic Complexity : Cyclohexene carbonyl incorporation may require careful handling due to steric hindrance, contrasting with sulfonyl chloride reactions that proceed efficiently in THF .
Spectroscopic and Crystallographic Differentiation
As noted in , pyrazine derivatives are challenging to distinguish spectroscopically from isomeric triazepines. Advanced techniques such as 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography (e.g., ) are critical for unambiguous structural confirmation. The target compound’s cyclohexene carbonyl group would show distinct $^{13}\text{C}$ NMR signals (~170 ppm for carbonyl, ~125 ppm for olefinic carbons) compared to sulfonamide analogs (~110-120 ppm for sulfonyl carbons) .
Physicochemical Properties
Table 3: Thermodynamic and Solubility Data
| Compound Type | Melting Point (°C) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Pyrazine | -139.8 | 0.37 | High |
| Target Compound | Not reported | ~2.5* | Low (hydrophobic) |
| Sulfonamide Derivatives | 100-150 | ~1.8 | Moderate |
*Estimated using cyclohexene’s logP contribution (~2.0) and pyrazine’s hydrophilicity.
Biological Activity
The compound 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Molecular Formula
- Molecular Formula: C15H19N3O2
- Molecular Weight: 273.33 g/mol
Structural Features
The compound features a pyrazine ring substituted with a pyrrolidine moiety that is linked via an ether bond to a cyclohexene carbonyl group. This unique structure may influence its interactions with biological targets.
The biological activity of 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is hypothesized to involve:
- Enzyme Inhibition: The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways critical for cellular function.
Pharmacological Properties
Research indicates that pyrazine derivatives often exhibit significant pharmacological activities, including:
- Antitumor Activity: Pyrazine compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of several pyrazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that derivatives exhibiting structural similarities to 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The combination therapy demonstrated a synergistic effect, suggesting the potential for developing new treatment protocols for resistant cancer types .
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of pyrazine derivatives revealed that compounds similar to 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine effectively reduced pro-inflammatory cytokines in vitro. These findings support the hypothesis that this class of compounds could be developed into therapeutic agents for inflammatory disorders .
Case Study 3: Antimicrobial Activity
In vitro studies have shown that certain pyrazine derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific interactions between the compound and bacterial enzymes were analyzed, indicating a potential mechanism for its antimicrobial action .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine | Pyrazine ring, cyclohexene carbonyl | Antitumor, anti-inflammatory |
| 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine | Similar structure with methoxy substitution | Antimicrobial |
| Pyrrolidine Derivatives | Lacks pyrazine ring | Limited biological activity |
Q & A
Q. What are the common synthetic routes for synthesizing 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, and what key reaction steps are involved?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Pyrrolidine Functionalization : The cyclohex-3-ene-1-carbonyl group is introduced to the pyrrolidine ring via nucleophilic acyl substitution or coupling reactions. Reagents like acyl chlorides or carbodiimides (e.g., DCC) may be used under anhydrous conditions .
Etherification : The pyrrolidine-3-ol intermediate is coupled to the pyrazine ring via an SN2 reaction. Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) are common .
Purification : Chromatography (e.g., flash column or HPLC) is critical to isolate the target compound from byproducts .
Key Challenges : Competing side reactions (e.g., over-oxidation of the cyclohexene ring) require precise stoichiometric control .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the cyclohexene and pyrrolidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) is achieved using reverse-phase columns with UV detection .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Note : X-ray crystallography may resolve ambiguous stereochemistry if crystals are obtainable .
Q. What are the common biological targets for structurally related pyrazine derivatives, and how might this compound interact with them?
Methodological Answer: Pyrazine derivatives often target:
Q. Experimental Design :
- Molecular Docking : Predict binding affinities using software like AutoDock or Schrödinger .
- In Vitro Assays : Enzyme inhibition (IC₅₀) and receptor-binding studies (e.g., radioligand displacement) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity when synthesizing this compound?
Methodological Answer:
- Solvent Optimization : Use DMF for SN2 reactions to enhance nucleophilicity, or switch to dichloromethane (DCM) for acid-sensitive intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps or organocatalysts for asymmetric synthesis .
Case Study : A 2025 study achieved 78% yield by replacing K₂CO₃ with Cs₂CO₃ in the etherification step, minimizing base-induced decomposition .
Q. What strategies are recommended for resolving stereochemical ambiguities in the pyrrolidine and cyclohexene moieties?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexene carbonyl attachment .
- Dynamic NMR : Monitor ring-flipping in cyclohexene to assign axial/equatorial substituents .
Data Interpretation : Coupling constants (J-values) in ¹H NMR distinguish cis/trans isomers in the pyrrolidine ring .
Q. How should researchers design experiments to assess contradictory reports on the compound’s biological activity?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis : Compare data across studies using tools like PRISMA, controlling for variables (e.g., cell line specificity) .
- Orthogonal Assays : Validate enzyme inhibition with both fluorometric and radiometric methods .
Example : A 2023 study resolved discrepancies in IC₅₀ values (2–10 μM) by identifying batch-to-batch purity variations via HPLC .
Q. What advanced computational methods can predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins over 100-ns trajectories .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds .
Validation : Cross-check predictions with in vivo pharmacokinetic studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
